Sequence-Identical Calibration Eliminates Quantum Yield Mismatch vs. Generic Mca Standards
Mca-Arg-Pro-Lys-Pro-Gln-OH exactly matches the N-terminal five residues of the MMP-3-selective substrates NFF-2 and NFF-3, ensuring the fluorophore experiences an identical local peptide environment as the enzymatically released product [1]. By contrast, the commonly available Mca-Pro-Leu-OH (Standard I) carries a different sequence that alters the Mca quantum yield. A direct comparison at 1 µM reveals that Mca-Pro-Leu-OH is 130-fold more fluorescent than the intact quenched substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, underscoring the magnitude of sequence-dependent fluorescence differences that propagate directly into calibration error if the wrong standard is used [2].
| Evidence Dimension | Sequence identity to enzymatic cleavage product |
|---|---|
| Target Compound Data | Mca-Arg-Pro-Lys-Pro-Gln-OH – 100% sequence identity to NFF-2/NFF-3 N-terminal product |
| Comparator Or Baseline | Mca-Pro-Leu-OH (Standard I) – 0% sequence identity to NFF-2/NFF-3 N-terminal product; 130× fluorescence difference demonstrated relative to its cognate quenched substrate |
| Quantified Difference | 130× fluorescence intensity differential between standard and quenched substrate (class-level inference: comparable magnitude of error if mismatched standard is applied to NFF-2/NFF-3) |
| Conditions | Fluorescence emission comparison at 1 µM concentration; excitation/emission wavelengths for Mca: ~328/393 nm |
Why This Matters
Sequence mismatch between standard and analyte introduces systematic quantitation bias, compromising kinetic parameter accuracy (kcat, KM) in MMP-3 enzymatic studies.
- [1] US5770691A – Col. 10, lines 43-47. https://patents.google.com/patent/US5770691A/en View Source
- [2] GLPBIO. MOCAc-PLGL(Dpa)AR product page. https://www.glpbio.com/mocac-plgl-dpa-ar.html View Source
